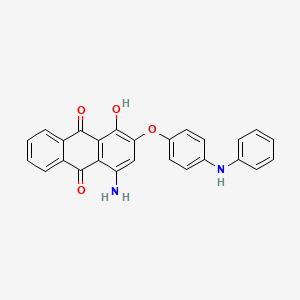![molecular formula C18H20N4O6 B14339493 Bis[2-(4-nitrophenoxy)propan-2-yl]diazene CAS No. 105623-13-0](/img/structure/B14339493.png)
Bis[2-(4-nitrophenoxy)propan-2-yl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(4-nitrophenoxy)propan-2-yl]diazene: is an organic compound characterized by the presence of two nitrophenoxy groups attached to a diazene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(4-nitrophenoxy)propan-2-yl]diazene typically involves the reaction of 4-nitrophenol with 2-bromo-2-nitropropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the bromide ion from the nitropropane. The resulting intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with another equivalent of 4-nitrophenol to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further participate in various organic transformations.
Substitution: The nitrophenoxy groups can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology and Medicine: The compound’s potential as a precursor for biologically active molecules is being explored. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable target for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of Bis[2-(4-nitrophenoxy)propan-2-yl]diazene involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The nitrophenoxy groups can participate in electron transfer processes, influencing the compound’s reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
- Bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene
- 1,2-Bis(nitroazol-1-yl)diazenes
Comparison: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene is unique due to the presence of nitrophenoxy groups, which impart distinct electronic and steric properties. Compared to other diazene derivatives, it exhibits different reactivity patterns and potential applications. For example, 1,2-Bis(nitroazol-1-yl)diazenes are primarily used in energetic materials, while this compound finds applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
105623-13-0 |
|---|---|
Formule moléculaire |
C18H20N4O6 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
bis[2-(4-nitrophenoxy)propan-2-yl]diazene |
InChI |
InChI=1S/C18H20N4O6/c1-17(2,27-15-9-5-13(6-10-15)21(23)24)19-20-18(3,4)28-16-11-7-14(8-12-16)22(25)26/h5-12H,1-4H3 |
Clé InChI |
QVPLZHPLFXILJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(N=NC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)
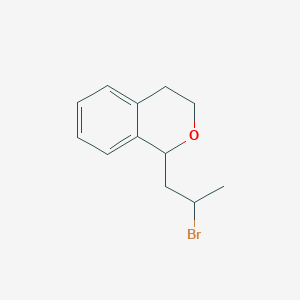
![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
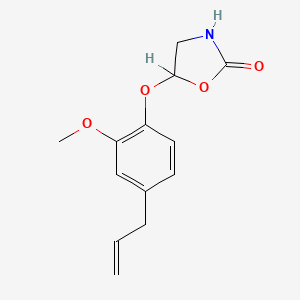
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

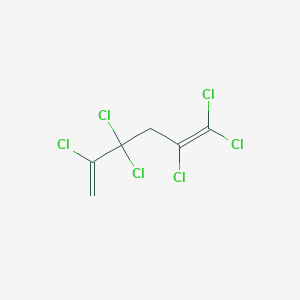
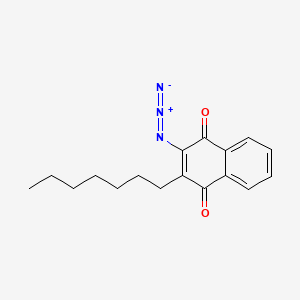
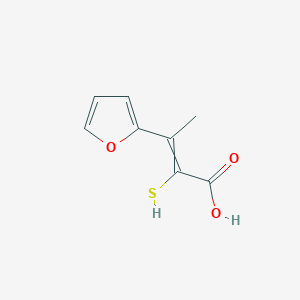

![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)

